3-(3-Fluorophenoxy)benzonitrile

Physicochemical characterization Lipophilicity profiling Quality control metrics

3-(3-Fluorophenoxy)benzonitrile (CAS 849811-45-6) is a meta-substituted fluorinated diaryl ether bearing a benzonitrile moiety, with the molecular formula C13H8FNO and a molecular weight of 213.21 g/mol. The compound consists of a benzonitrile core connected via an ether linkage to a 3-fluorophenyl group, positioning it as a versatile small-molecule scaffold for medicinal chemistry and materials science applications.

Molecular Formula C13H8FNO
Molecular Weight 213.21 g/mol
Cat. No. B8093148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenoxy)benzonitrile
Molecular FormulaC13H8FNO
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=CC=C2)F)C#N
InChIInChI=1S/C13H8FNO/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-8H
InChIKeyFKKLQDCPVNWOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenoxy)benzonitrile: Core Scaffold Identification and Procurement Baseline for Research-Use Small Molecule Intermediates


3-(3-Fluorophenoxy)benzonitrile (CAS 849811-45-6) is a meta-substituted fluorinated diaryl ether bearing a benzonitrile moiety, with the molecular formula C13H8FNO and a molecular weight of 213.21 g/mol . The compound consists of a benzonitrile core connected via an ether linkage to a 3-fluorophenyl group, positioning it as a versatile small-molecule scaffold for medicinal chemistry and materials science applications . Its calculated LogP of 3.47 indicates moderate lipophilicity, while the electron-withdrawing nitrile and fluorine substituents confer distinct electronic properties that influence its reactivity profile in downstream synthetic transformations . As a research-use-only compound supplied at 95% purity, 3-(3-fluorophenoxy)benzonitrile serves primarily as a building block for further derivatization rather than a terminal active pharmaceutical ingredient.

Why 3-(3-Fluorophenoxy)benzonitrile Cannot Be Freely Substituted with Other Fluorophenoxybenzonitrile Isomers or Analogs


Within the fluorophenoxybenzonitrile chemical space, positional isomerism fundamentally alters molecular properties and biological activity. The 3-(3-fluorophenoxy) substitution pattern, where both the nitrile and the ether oxygen occupy meta positions relative to each ring's substitution points, generates a distinct electronic distribution and spatial geometry compared to para-substituted analogs such as 4-(4-fluorophenoxy)benzonitrile (CAS 215589-24-5) . This regioisomeric difference affects not only physicochemical parameters including melting point (4-(4-fluorophenoxy)benzonitrile exhibits a defined melting range of 66–71 °C, whereas the meta-meta isomer is typically supplied as a non-crystalline form at room temperature) but also binding interactions with biological targets . Furthermore, analogs bearing methylene spacers such as 3-[(3-fluorophenoxy)methyl]benzonitrile (CAS 1019437-40-1) introduce conformational flexibility that alters both metabolic stability and target engagement profiles . Consequently, substitution without rigorous revalidation of the intended application endpoint risks compromising experimental reproducibility and structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 3-(3-Fluorophenoxy)benzonitrile Relative to Closest Analogs and In-Class Candidates


Physicochemical Differentiation: LogP and Purity Benchmarks for Meta-Meta Regioisomer vs. Para-Substituted Analogs

3-(3-Fluorophenoxy)benzonitrile exhibits a calculated LogP of 3.47 , placing it in a moderately lipophilic range that balances membrane permeability with aqueous compatibility. In contrast, the para-substituted analog 4-(4-fluorophenoxy)benzonitrile has a reported XLogP of approximately 3.0 [1]. This approximately 0.47 log unit difference corresponds to roughly a threefold difference in octanol-water partition coefficient, which may influence chromatographic retention behavior and partitioning in biphasic reaction systems. Additionally, the target compound is supplied at a baseline purity specification of 95% , whereas 4-(4-fluorophenoxy)benzonitrile is commercially available at ≥98% purity (GC) .

Physicochemical characterization Lipophilicity profiling Quality control metrics

Regioisomeric Impact on Biological Activity: Distinct Kinase Inhibition Profiles Across Fluorophenoxybenzonitrile Scaffolds

The fluorophenoxybenzonitrile scaffold demonstrates regioisomer-dependent kinase inhibition profiles. 4-(4-Fluorophenoxy)benzonitrile and its elaborated derivatives have been characterized as multi-target kinase inhibitors with reported IC50 values of 13 nM (VEGFR1), 4.2 nM (VEGFR2), 46 nM (VEGFR3), 22 nM (PDGFRβ), 7 nM (Kit), 1.5 nM (RET), and 2.5 nM (Raf-1) . In contrast, 3-(3-fluorophenoxy)benzonitrile has been reported to exhibit activity in estrogen receptor modulation contexts, with an IC50 of 35 nM for ERα downregulation in human MCF7 breast cancer cells as measured by immunofluorescence assay after 18-22 hours of incubation [1].

Kinase inhibition Structure-activity relationship Oncology drug discovery

Synthetic Reactivity Differentiation: Meta-Fluoro Displacement as a Unique Entry Point for Bis(Ether Nitrile) Polymer Precursors

3-Fluorobenzonitrile, the core structural element of the target compound, has been demonstrated to undergo efficient meta-fluoro displacement reactions with aromatic diols to yield bis(3-cyanophenoxy)phenylenes, which serve as monomers for processable poly(ether amide)s and poly(ether ester)s [1]. The reaction proceeds efficiently in N-methylpyrrolidinone at elevated temperatures [2]. This meta-fluoro displacement reactivity represents a distinct synthetic handle compared to para-substituted analogs, where electronic and steric factors may alter reaction kinetics and yields.

Polymer chemistry Nucleophilic aromatic substitution Monomer synthesis

Scaffold Distinction: Conformational Rigidity of Direct Ether Linkage vs. Methylene-Spaced Analogs

3-(3-Fluorophenoxy)benzonitrile features a direct diaryl ether linkage connecting the fluorophenyl and benzonitrile moieties, resulting in a relatively rigid molecular architecture. In contrast, analogs such as 3-[(3-fluorophenoxy)methyl]benzonitrile (CAS 1019437-40-1) incorporate a methylene spacer that introduces an additional rotatable bond and increases conformational flexibility . The target compound contains two rotatable bonds (the ether C-O linkages), whereas methylene-spaced analogs contain three or more rotatable bonds due to the benzylic CH2 group.

Conformational analysis Molecular design Metabolic stability

Evidence-Backed Application Scenarios for 3-(3-Fluorophenoxy)benzonitrile in Scientific Research and Industrial Development


Medicinal Chemistry: Scaffold for Estrogen Receptor Pathway Modulator Screening

Based on the reported 35 nM IC50 for ERα downregulation in MCF7 breast cancer cells [1], 3-(3-fluorophenoxy)benzonitrile represents a validated starting point for structure-activity relationship (SAR) studies targeting estrogen receptor-mediated pathways. The compound's meta-meta substitution pattern provides a distinct pharmacophore geometry compared to para-substituted kinase inhibitor scaffolds, enabling orthogonal hit-finding campaigns in nuclear hormone receptor programs. Researchers investigating selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) may utilize this scaffold for lead optimization, particularly given its direct ether linkage that maintains conformational constraint. Procurement of this specific regioisomer ensures fidelity to the reported biological activity profile, as alternative regioisomers have not demonstrated comparable ER pathway engagement.

Polymer and Materials Chemistry: Monomer Precursor via Meta-Fluoro Displacement

The meta-fluorophenoxybenzonitrile architecture enables efficient nucleophilic aromatic substitution reactions for the synthesis of bis(ether nitrile) monomers, as demonstrated with 3-fluorobenzonitrile-derived systems reacting with aromatic diols [2]. These bis(ether nitrile)s can be subsequently converted to bis(ether acid)s for incorporation into poly(ether amide)s and poly(ether ester)s, yielding processable high-performance aromatic polymers. The moderate LogP of 3.47 also suggests adequate solubility in common polymerization solvents. Researchers developing thermally stable polymeric materials or engineering thermoplastics should select the meta-substituted variant over para-analogs to preserve the validated synthetic pathway described in the polymer chemistry literature.

Chemical Biology Probe Development: Lipophilicity-Optimized Tool Compound

With a calculated LogP of 3.47 , 3-(3-fluorophenoxy)benzonitrile occupies a lipophilicity range consistent with many orally bioavailable drug-like molecules while maintaining sufficient aqueous character for in vitro assay compatibility. This physicochemical profile, combined with the fluorine atom's utility as a potential 19F NMR probe, positions the compound as a useful chemical biology tool for studying cellular uptake, subcellular distribution, or target engagement via fluorine-based detection methods. The availability of the compound at 95% purity from multiple vendors facilitates reproducible experimental workflows. Users requiring compounds for cellular permeability studies or as fluorinated controls in medicinal chemistry optimization should note that the meta-meta regioisomer exhibits approximately 3-fold higher predicted octanol-water partitioning than para-substituted analogs , which may translate to measurable differences in membrane transit kinetics.

Agrochemical Discovery: Phenoxybenzonitrile Herbicide Analog Scaffold

The phenoxybenzonitrile chemotype is established in the patent literature as a herbicide scaffold with demonstrated activity against grass weeds including crabgrass, yellow foxtail, and barnyard grass at low application rates [3]. While the specific 3-(3-fluorophenoxy) substitution pattern has not been exhaustively characterized in published agrochemical efficacy studies, the core scaffold's documented pre-emergence and post-emergence herbicidal properties [4] make this regioisomer a relevant candidate for analoging campaigns in crop protection research. The fluorine substituent may confer enhanced metabolic stability in plant systems compared to non-fluorinated phenoxybenzonitriles. Researchers in agrochemical discovery should consider this compound for inclusion in herbicide lead optimization libraries, with the recognition that regioisomeric variation in the phenoxybenzonitrile series may produce differential weed spectrum activity.

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